molecular formula C23H23NO2 B5703522 N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide

N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide

Cat. No.: B5703522
M. Wt: 345.4 g/mol
InChI Key: QTPZVURAAHDMPL-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide is a complex organic compound with a unique structure that combines an aromatic amide with an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide typically involves the reaction of 2-ethyl-6-methylaniline with 3-phenylmethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include inhibition or activation of specific proteins or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethyl-6-methylphenyl)acetamide: A simpler analog with similar structural features but lacking the ether linkage.

    N-(2-ethyl-6-methylphenyl)-3-fluorobenzamide: A fluorinated derivative with potentially different reactivity and biological activity.

    N-(2-ethyl-6-methylphenyl)-5-[(pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxamide: A more complex analog with additional functional groups.

Uniqueness

N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide is unique due to its combination of an aromatic amide and an ether linkage, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-3-19-12-7-9-17(2)22(19)24-23(25)20-13-8-14-21(15-20)26-16-18-10-5-4-6-11-18/h4-15H,3,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPZVURAAHDMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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